

Leniolisib's Impact on Immune Dysregulation in Primary Immunodeficiencies: A Technical Guide

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Compound of Interest

Compound Name: *Leniolisib*

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This technical guide provides an in-depth overview of **Leniolisib**, a selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor, and its impact on the immune dysregulation characteristic of primary immunodeficiencies, with a focus on Activated PI3K δ Syndrome (APDS). This document synthesizes key findings from clinical trials, outlines detailed experimental methodologies, and presents signaling pathways and experimental workflows for a comprehensive understanding of **Leniolisib**'s mechanism of action and clinical efficacy.

Core Mechanism of Action and Rationale for Use in APDS

Activated PI3K δ Syndrome is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene, leading to hyperactivation of the PI3K δ signaling pathway.[1] This pathway is crucial for the development, proliferation, and function of immune cells.[2] Its constitutive activation in APDS results in a complex phenotype of immune dysregulation, including lymphoproliferation, recurrent infections, and an increased risk of lymphoma.[1]

Leniolisib is a small molecule inhibitor that selectively targets the δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[3] By inhibiting the hyperactive PI3K δ , **Leniolisib** aims to correct the downstream signaling abnormalities, thereby restoring immune homeostasis.[4]

Quantitative Clinical Trial Data

The efficacy and safety of **Leniolisib** have been primarily evaluated in a Phase 3, randomized, double-blind, placebo-controlled trial (NCT02435173) and its open-label extension study.[\[1\]](#)[\[5\]](#)

Table 1: Efficacy of **Leniolisib** in Patients with APDS (12-Week Phase 3 Trial)[\[1\]](#)[\[6\]](#)

Endpoint	Leniolisib (n=21)	Placebo (n=10)	Adjusted Mean Difference (95% CI)	p-value
Co-Primary Endpoints				
Change in Log10 SPD of Index Lymph Nodes ¹	-0.25	-0.12	-0.25 (-0.38, -0.12)	0.0006
Change in Percentage of Naïve B Cells ²	37.30	0.00	37.30 (24.06, 50.54)	0.0002
Secondary Endpoints				
Change in Spleen Volume (cm ³)	-186	0	-186 (-297, -76.2)	0.0020
Change in Transitional B Cell Percentage	Significant Decrease	No Significant Change	Not Reported	<0.05
Change in Senescent T Cells (CD8+CD57+)	Significant Decrease	No Significant Change	Not Reported	<0.05
Change in Serum IgM Levels	Decrease towards normal	No Significant Change	Not Reported	<0.05

¹Sum of the product of the diameters. ²Percentage of CD19+CD27-IgD+ cells among total B cells.

Table 2: Safety Profile of Leniolisib (12-Week Phase 3 Trial)[1][6]

Adverse Event (AE) Category	Leniolisib (n=21)	Placebo (n=10)
Any AE	23.8%	30.0%
Grade 1-2 AEs	Most common	Most common
Serious AEs Related to Study Drug	0	0
Most Common AEs (>5%)	Headache, Sinusitis, Atopic Dermatitis	Not specified

Detailed Experimental Protocols

Measurement of Lymphoproliferation

Methodology: Lymph node and spleen size were assessed using magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and at specified follow-up time points.

- **Index Lymph Nodes:** Up to six of the largest lymph nodes were selected as index nodes based on the Cheson criteria (long axis > 1.5 cm). The sum of the product of the diameters (SPD) for these index nodes was calculated.
- **Spleen Volume:** Spleen volume was calculated from axial MRI or CT images using a summation of areas method.

Immunophenotyping by Flow Cytometry

Methodology: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood and stained with fluorescently labeled monoclonal antibodies for multi-color flow cytometric analysis.

- **Sample Preparation:** Whole blood was collected in EDTA tubes. PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

- **Antibody Staining:** Cells were incubated with a cocktail of antibodies targeting specific cell surface markers. A representative panel for identifying key B and T cell subsets is provided below.
- **Gating Strategy for Naïve B Cells:**
 - Gate on live, single lymphocytes based on forward and side scatter.
 - Identify B cells as CD19-positive.
 - Within the CD19+ gate, identify naïve B cells as being negative for the memory marker CD27 and positive for IgD (CD19+CD27-IgD+).
- **Gating Strategy for Senescent T Cells:**
 - Gate on live, single lymphocytes.
 - Identify T cells as CD3-positive.
 - Within the CD3+ gate, identify cytotoxic T cells as CD8-positive.
 - Within the CD8+ gate, identify senescent T cells based on the expression of CD57 and lack of CD28 (CD8+CD57+CD28-).

PI3K Pathway Activity Assay (Intracellular Flow Cytometry)

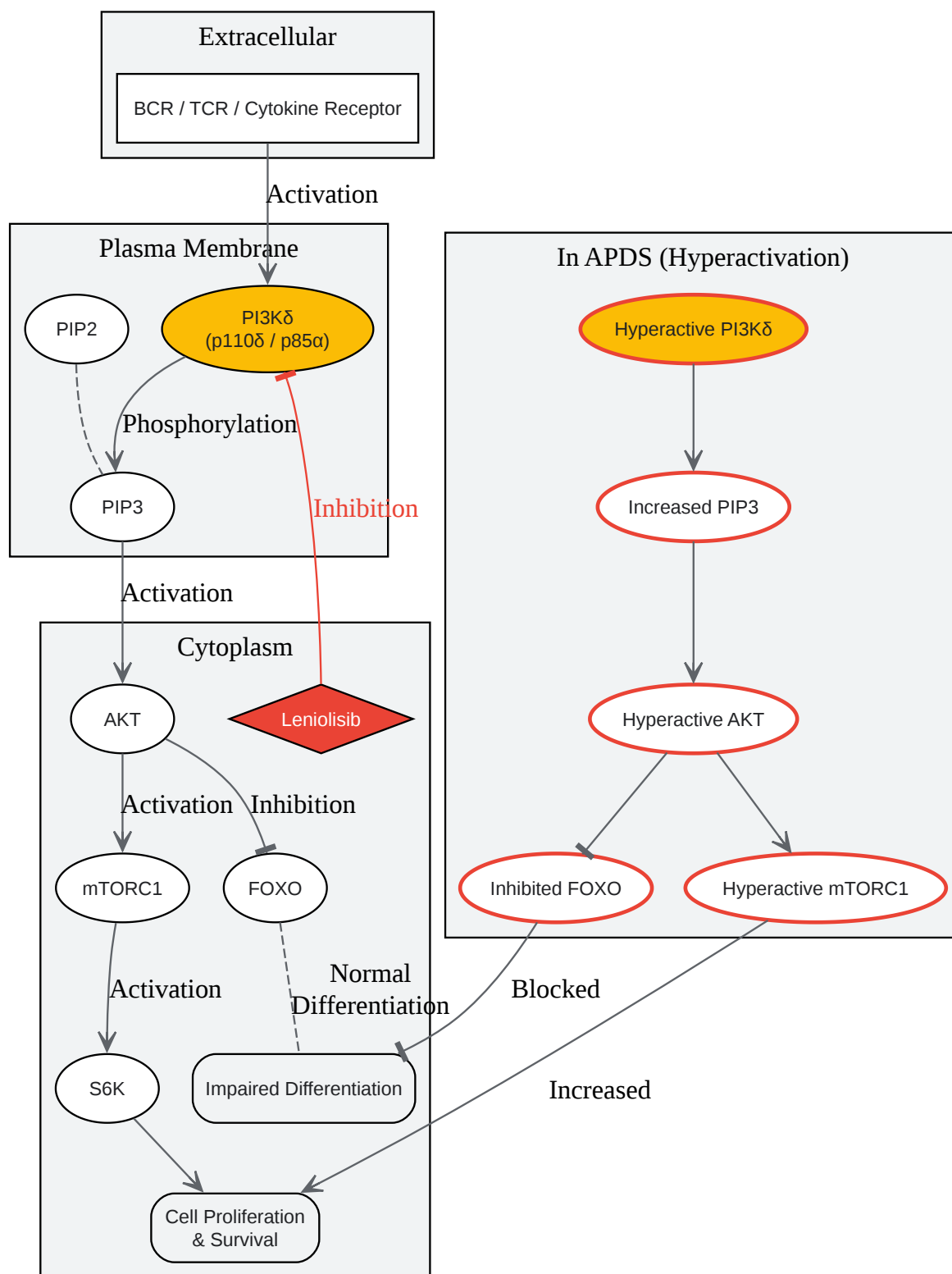
Methodology: Phosphorylation of key downstream targets of PI3K, such as AKT and S6 ribosomal protein, was measured in specific immune cell subsets using intracellular flow cytometry.

- **Cell Stimulation (Optional):** For measuring stimulated responses, PBMCs were treated with activating agents such as anti-IgM for B cells or anti-CD3/CD28 for T cells.
- **Fixation and Permeabilization:** Cells were first stained for surface markers, then fixed with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

Following fixation, cells were permeabilized using a detergent-based buffer (e.g., saponin or methanol) to allow entry of antibodies targeting intracellular epitopes.

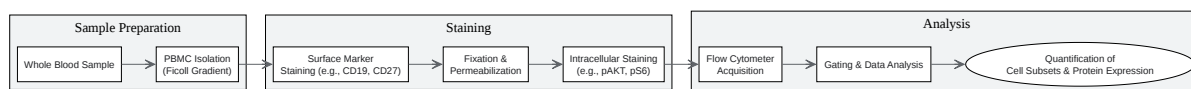
- **Intracellular Staining:** Permeabilized cells were incubated with fluorescently labeled antibodies specific for the phosphorylated forms of AKT (e.g., pAKT Ser473) and S6 (e.g., pS6 Ser235/236).
- **Data Acquisition and Analysis:** Samples were acquired on a flow cytometer, and the mean fluorescence intensity (MFI) of the phospho-specific antibodies was quantified within the cell populations of interest.

Visualizations: Signaling Pathways and Workflows



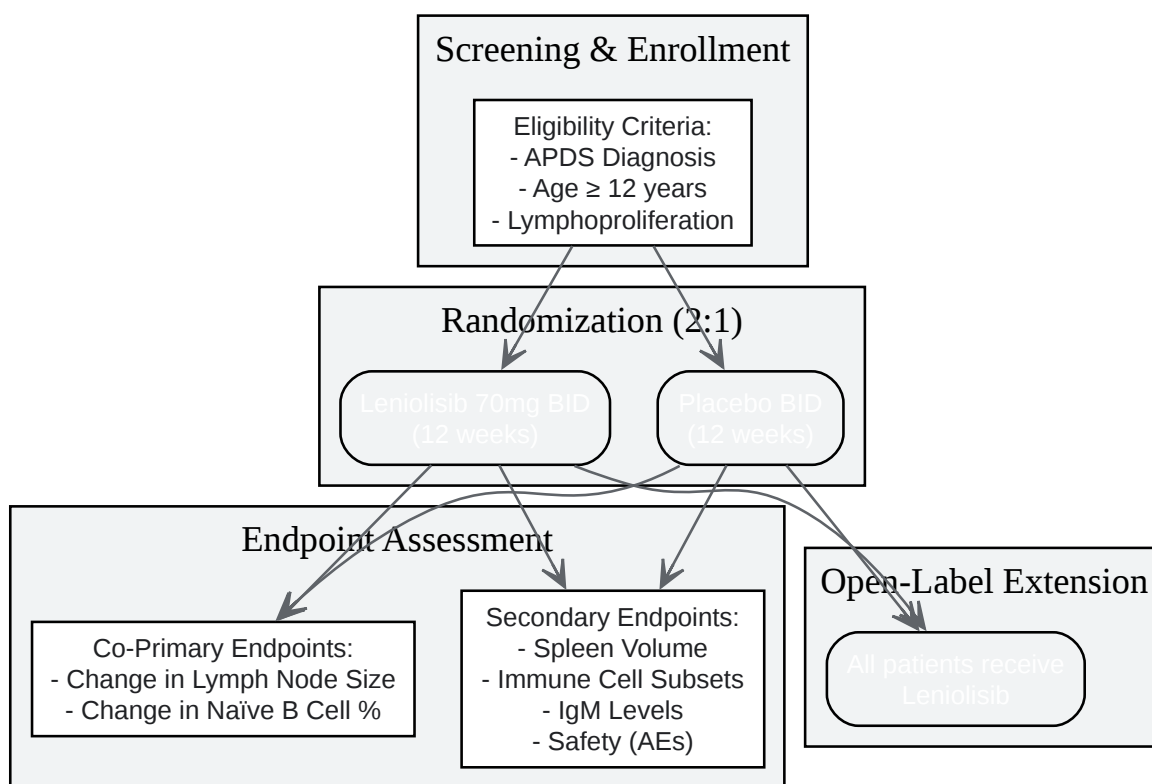
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Caption: PI3Kδ Signaling Pathway in APDS and the inhibitory action of **Leniolisib**.



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Caption: Experimental workflow for intracellular flow cytometry analysis.



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